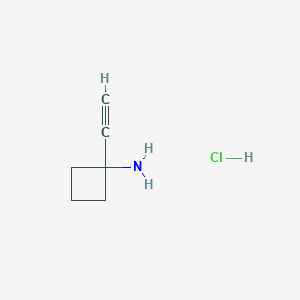
1-Ethynylcyclobutan-1-amine hydrochloride
Overview
Description
1-Ethynylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of 1-Ethynylcyclobutan-1-amine hydrochloride is 131.60 . The InChI code is 1S/C6H9N.ClH/c1-2-5-3-6(7)4-5;/h1,5-6H,3-4,7H2;1H/t5-,6+ .Physical And Chemical Properties Analysis
1-Ethynylcyclobutan-1-amine hydrochloride is a powder at room temperature . The molecular weight is 131.60 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Derivatization
1-Ethynylcyclobutan-1-amine hydrochloride serves as a precursor in the synthesis of diverse amine derivatives. Research by Kozhushkov et al. (2010) demonstrates the preparation of new 1,1-dimethylpropargylamine surrogates, including 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, highlighting their potential in generating ethynyl-extended 1-aminocyclopropanecarboxylic acids and their N-Fmoc-protected derivatives. These compounds find significant use in medicinal chemistry and synthetic biology, emphasizing their role in extending the chemical space for drug discovery and development (Kozhushkov et al., 2010).
Analytical Chemistry Applications
In the realm of analytical chemistry, You et al. (2006) developed a sensitive and mild method for determining amino compounds, leveraging a condensation reaction with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC-HCl) for fluorescence detection. This methodology underscores the importance of ethynylcyclobutan-1-amine hydrochloride derivatives in enhancing the analytical capabilities for detecting and quantifying amines in complex mixtures, thus facilitating advancements in environmental monitoring and pharmaceutical analysis (You et al., 2006).
Catalysis and Organic Transformations
The compound's application extends to catalysis, where Feng et al. (2019) describe the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This research illuminates the compound's utility in generating biologically active substructures with multiple substituents and stereocenters, thus providing a versatile tool for the synthesis of complex organic molecules with potential pharmaceutical applications (Feng et al., 2019).
Material Science and Drug Delivery
Moreover, the synthesis of protected 2-aminocyclobutanone, as outlined by Mohammad et al. (2020), presents a modular transition state synthon for accessing cyclobutanone-containing lead inhibitors. This application is particularly relevant in the development of new materials and drug delivery systems, offering a pathway to novel therapeutic agents and biomedical materials with enhanced efficacy and specificity (Mohammad et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-ethynylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6(7)4-3-5-6;/h1H,3-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIXYIFPXKMVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylcyclobutan-1-amine hydrochloride | |
CAS RN |
1268810-19-0 | |
| Record name | Cyclobutanamine, 1-ethynyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268810-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



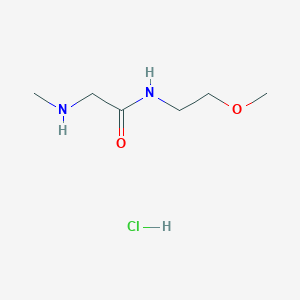

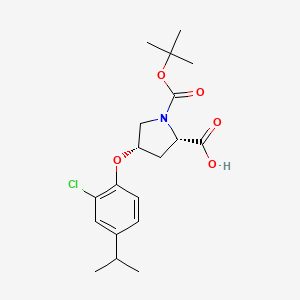


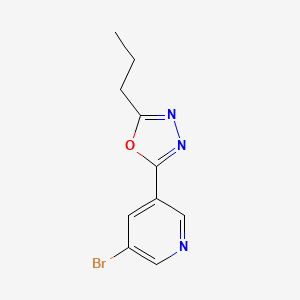
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1441878.png)
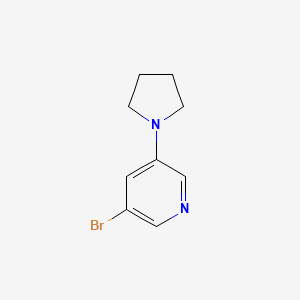
![4-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441882.png)

![tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1441886.png)
![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)
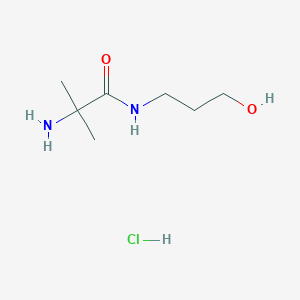
![2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride](/img/structure/B1441890.png)